1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole
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Overview
Description
1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a difluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylhydrazine and difluoromethyl ketone as the primary starting materials.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Synthetic Route: The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production: Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Radical Processes: Difluoromethylation via radical processes is a key mechanism in its chemical reactivity.
Comparison with Similar Compounds
1-(2-Bromophenyl)-4-(difluoromethyl)pyrazole can be compared with similar compounds such as:
1-(2-Bromophenyl)-3-(difluoromethyl)pyrazole: Similar structure but different substitution pattern on the pyrazole ring.
1-(2-Bromophenyl)-4-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties.
1-(2-Chlorophenyl)-4-(difluoromethyl)pyrazole: Substitution of bromine with chlorine alters its reactivity and applications
Properties
IUPAC Name |
1-(2-bromophenyl)-4-(difluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-3-1-2-4-9(8)15-6-7(5-14-15)10(12)13/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFDMKMNNTJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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